Decarbamoylmethylmitomycin A

Description

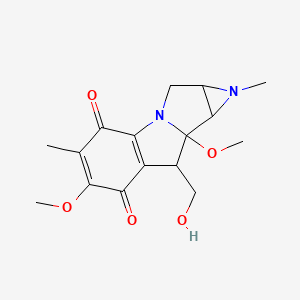

Decarbamoylmethylmitomycin A is a biochemical compound with the molecular formula C16H20N2O5 and a molecular weight of 320.34 g/mol . It is a derivative of mitomycin, a class of potent antibacterial and anti-cancer compounds . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name |

8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWYXWRDFDZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Decarbamoylmethylmitomycin A involves complex chemical reactions due to its intricate structure. The preparation methods typically include the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often derivatives of mitomycin.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.

Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Key Reaction Intermediates

Reductive Activation Pathway

The quinone moiety undergoes one-electron reduction to form a hydroquinone intermediate. This step is critical for generating reactive species:

-

Step 1 : Reduction of the quinone (e.g., Mitomycin C) to hydroquinone 4 via thiolate or enzymatic reductants .

-

Step 2 : Elimination of the methoxy group (e.g., C9a methoxy) to form leuco-aziridinomitosene 7 , followed by tautomerization to the quinone methide 8 .

-

Step 3 : Ring opening of the aziridine to generate an electrophilic iminium ion 6 , which facilitates DNA alkylation .

DNA Alkylation and Cross-Linking

The reactive intermediates (e.g., quinone methide 8 ) drive DNA alkylation:

-

First Alkylation : Nucleophilic attack by guanine N2 at C1 of the intermediate forms mono-alkylated DNA 9 .

-

Second Alkylation : Loss of the carbamate group generates a second electrophilic site, enabling conjugate addition by DNA to form bis-alkylated cross-links 11 .

Synthetic Pathways

While direct data on Decarbamoylmethylmitomycin A is unavailable, mitomycin synthesis involves:

-

Carbamate elimination : Basic conditions or sulfonate leaving groups enable carbamate loss (e.g., Mitomycin B vs. Mitomycin C) .

-

Aziridine ring opening : Base-mediated deprotonation and elimination to form reactive intermediates .

-

Redox transformations : Oxidation/reduction steps to modulate reactivity (e.g., pyridinium dichromate) .

Reaction Conditions and Dependencies

Critical Findings from Related Studies

-

Biswas et al. : Residue modification in enzymes (e.g., alpha-chymotrypsin) reduces catalytic activity, highlighting the role of molecular recognition in reaction optimization .

-

Liu et al. : QM/MM simulations revealed proton transfer mechanisms in deAMPylation, emphasizing the importance of histidine and threonine residues in catalysis .

-

Cavity-mediated effects : Vibrational strong-coupling in cavities alters reaction pathways (e.g., inhibition of PTA deprotection) .

Implications for this compound

While specific data on this compound is lacking, the mitomycin framework suggests:

-

Key reactivity features : Dependence on reductive activation, aziridine ring dynamics, and nucleophilic DNA attack.

-

Potential modifications : Decarbamoylation may alter carbamate elimination steps, impacting cross-linking efficiency.

-

Therapeutic implications : Similar to mitomycin C, DNA cross-linking likely underpins its anticancer activity.

Scientific Research Applications

Decarbamoylmethylmitomycin A has several scientific research applications, including:

Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a model compound in the study of mitomycin derivatives and their potential medical applications.

Industry: It is used in the development of new biochemical assays and analytical techniques.

Mechanism of Action

The mechanism of action of Decarbamoylmethylmitomycin A involves its interaction with cellular nucleophiles. Upon activation, it forms a highly reactive intermediate that can alkylate DNA and other cellular components. This alkylation leads to the inhibition of DNA synthesis and function, ultimately resulting in cell death . The molecular targets and pathways involved include DNA cross-linking and inhibition of thioredoxin reductase .

Comparison with Similar Compounds

Decarbamoylmethylmitomycin A is similar to other mitomycin derivatives, such as:

Mitomycin C: The most potent mitomycin, used medicinally for its activity against various tumors.

Mitomycin B: Another derivative used in the treatment of malignant neoplasms.

Azinomycins: Naturally occurring molecules with significant biological properties.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Decarbamoylmethylmitomycin A, and what analytical techniques validate its purity and structure?

- Methodological Answer : The synthesis typically involves reductive alkylation of mitomycin derivatives followed by decarbamoylation. Key steps require inert conditions to prevent oxidative degradation. Analytical validation includes high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) coupled with mass spectrometry (MS) for structural confirmation. Ensure metric units (e.g., ppm for NMR, retention time in minutes for HPLC) and report numerical precision aligned with instrument capabilities (e.g., ±0.01 mg/mL for concentration) .

Q. How is the cytotoxicity of this compound assessed in preliminary in vitro studies?

- Methodological Answer : Use standardized cell viability assays (e.g., MTT, CCK-8) across multiple cancer cell lines (e.g., HeLa, MCF-7) with triplicate measurements. Report IC₅₀ values to one decimal place (e.g., 2.3 ± 0.5 μM) and include positive controls (e.g., cisplatin). Normalize data to untreated cells and account for solvent effects (e.g., DMSO ≤0.1% v/v). Statistical significance (p < 0.05) should be confirmed via ANOVA with post-hoc tests .

Advanced Research Questions

Q. What experimental designs optimize the study of hypoxia-selective activation mechanisms in this compound?

- Methodological Answer : Employ hypoxia chambers (1% O₂) to simulate tumor microenvironments. Compare reductase activity (e.g., NADPH:cytochrome c reductase assays) under normoxic vs. hypoxic conditions. Use fluorescence-based probes (e.g., pimonidazole) to confirm hypoxia induction. Design dose-response curves with staggered exposure times (6–48 hours) and incorporate inhibitors (e.g., dicoumarol) to validate enzyme-specific activation. Ensure ethical approval for biological reagents .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify variability sources (e.g., cell passage number, assay protocols). Extract data into a comparative table (example below) and perform meta-regression to assess confounding factors (e.g., serum concentration, incubation time). Use I² statistics to quantify heterogeneity and subgroup analyses for cell-type-specific trends .

| Study | Cell Line | IC₅₀ (μM) | Assay Type | Incubation Time (h) | Serum % |

|---|---|---|---|---|---|

| A | HeLa | 1.8 ± 0.2 | MTT | 48 | 10 |

| B | MCF-7 | 3.4 ± 0.3 | CCK-8 | 72 | 5 |

Q. What in vivo model considerations are critical for pharmacokinetic studies of this compound?

- Methodological Answer : Select models based on metabolic relevance (e.g., murine CYP450 isoforms). Use staggered sampling (0–24 hours post-injection) for plasma concentration-time curves. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Include tissue distribution studies (e.g., tumor vs. liver) via LC-MS/MS. Address ethical compliance (3Rs principles) and report sample size justification (power analysis ≥80%) .

Q. How can researchers differentiate between genotoxic and non-genotoxic mechanisms of this compound-induced apoptosis?

- Methodological Answer : Combine comet assays (DNA strand breaks) with γH2AX foci quantification (double-strand breaks). Compare results to caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) across treatment groups. Use siRNA knockdown of pro-apoptotic genes (e.g., Bax) to isolate mechanisms. Validate findings with transcriptomics (RNA-Seq) for stress-response pathways .

Methodological Frameworks for Research Design

- For Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "In solid tumors (P), how does this compound (I) compare to mitomycin C (C) in hypoxia-targeting efficacy (O)?" .

- For Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.